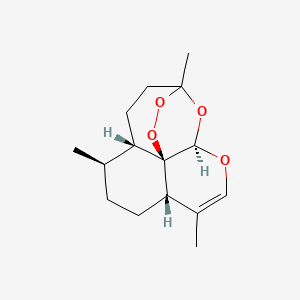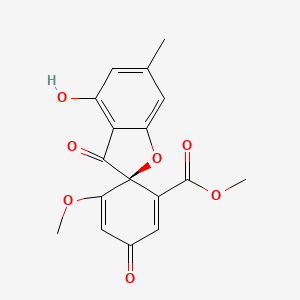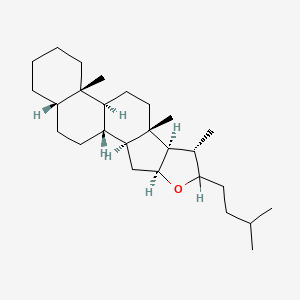
4H-1-Benzopyran-2-carboxylic acid
概要
説明
4H-1-Benzopyran-2-carboxylic acid, also known as 4-oxo-4H-1-Benzopyran-2-carboxylic Acid, acts as an inhibitor of monoamine oxidase A & B . It also functions as a novel type of tyrosine phosphatase 1B inhibitor in studies, due to a structure derived from formylchromone .
Synthesis Analysis
The synthesis of 4H-1-Benzopyran-2-carboxylic acid involves several steps. For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis
The molecular structure of 4H-1-Benzopyran-2-carboxylic acid includes 27 bonds - 17 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 carboxylic acid (aliphatic), 1 ketone (aromatic), 1 hydroxyl group, and 1 ether (aromatic) .Chemical Reactions Analysis
The chemical reactions involving 4H-1-Benzopyran-2-carboxylic acid are complex and varied. For instance, it has been found that nasal absorption of 4-oxo-4 H -1-benzopyran-2-carboxylic acid has been investigated in the male Wistar rat .Physical And Chemical Properties Analysis
4H-1-Benzopyran-2-carboxylic acid is a white to light yellow crystal powder . It has a melting point of 260 °C (dec.) (lit.) . It is soluble in alcohol and ammonium hydroxide, but very slightly soluble in water .科学的研究の応用
Multitarget-directed Ligands
Chromone-2-carboxylic acids, including 4H-chromene-2-carboxylic acid, are used in the discovery of chromone-based multitarget-directed ligands . These ligands are designed to interact with multiple targets, which can be beneficial in treating complex diseases .
Anti-inflammatory Activities
4H-chromene derivatives have shown significant anti-inflammatory activities . Some synthetic products of 4H-chromene have been found to inhibit the production of tumor necrosis factor-α-induced nitric oxide more powerfully than quercetin .
Antioxidant Properties
2-Amino-4H-chromenes, a derivative of 4H-chromene, have been found to possess antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals .
Antimicrobial Activities
4H-chromene and its derivatives have demonstrated antimicrobial activities . They can inhibit the growth of or kill microorganisms, which can be beneficial in treating infections .
Antitumor Activities
Chromones, including 4H-chromene, are known for their antitumor activities . They can inhibit the growth of tumor cells, which can be useful in cancer treatment .
Synthesis of Derivatives
4H-chromene-2-carboxylic acid and its derivatives are often used in medicinal chemistry to develop small libraries for structure-activity studies . These studies can help in the discovery of new drugs .
作用機序
Target of Action
4H-Chromene-2-carboxylic acid, also known as 4H-1-Benzopyran-2-carboxylic acid, primarily targets mast cells . Mast cells play a crucial role in allergic reactions and inflammatory processes by releasing histamine and other mediators .
Mode of Action
The compound inhibits the degranulation of mast cells , preventing the release of histamine and other inflammatory mediators. This action helps in reducing allergic responses and inflammation .
Biochemical Pathways
By inhibiting mast cell degranulation, 4H-Chromene-2-carboxylic acid affects the histamine release pathway . This inhibition leads to a decrease in the downstream effects of histamine, such as vasodilation, increased vascular permeability, and smooth muscle contraction .
Pharmacokinetics
The pharmacokinetics of 4H-Chromene-2-carboxylic acid involve its absorption, distribution, metabolism, and excretion (ADME) properties:
These properties impact its bioavailability and therapeutic efficacy.
Result of Action
The molecular and cellular effects of 4H-Chromene-2-carboxylic acid include a reduction in histamine release , leading to decreased allergic and inflammatory responses. This results in alleviation of symptoms such as itching, swelling, and bronchoconstriction .
Action Environment
Environmental factors such as pH, temperature, and presence of other chemicals can influence the compound’s action, efficacy, and stability. For instance, extreme pH levels or high temperatures might degrade the compound, reducing its effectiveness. Additionally, interactions with other medications or chemicals can alter its pharmacokinetics and pharmacodynamics .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4H-chromene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9/h1-4,6H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKQSHDKCBTWRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(OC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60986477 | |
| Record name | 4H-1-Benzopyran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60986477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67283-74-3 | |
| Record name | 4H-1-Benzopyran-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67283-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzopyran-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067283743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1-Benzopyran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60986477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3S,3'S,4'R,6'S,8'R,8'aR)-8'-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-oxomethyl]-6'-[4-(2-hydroxyethoxy)phenyl]-5-[2-(4-methoxyphenyl)ethynyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione](/img/structure/B1234751.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzamide](/img/structure/B1234752.png)
![Calcium;sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate](/img/structure/B1234753.png)

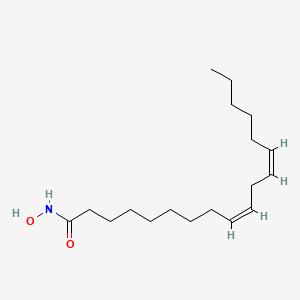
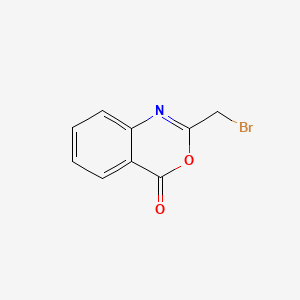
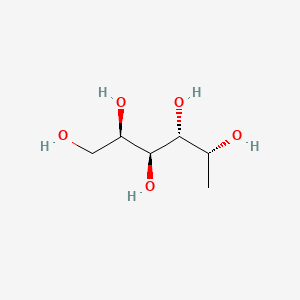
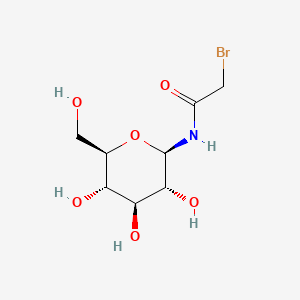
![(2S)-2-(2,4-dichloro-5-methoxy-phenoxy)-N-[[(2R,3R,4S,5R)-5-(5-ethyl-2,4-dioxo-pyrimidin-1-yl)-4-fluoro-3-hydroxy-tetrahydrofuran-2-yl]methyl]propanamide](/img/structure/B1234761.png)
